(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexane-1-sulfonyl chloride
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Overview
Description
(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexane-1-sulfonyl chloride is an organic compound with a complex structure It is a derivative of cyclohexane, featuring a sulfonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexane-1-sulfonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexanol.
Chlorosulfonation: The alcohol is treated with chlorosulfonic acid (HSO3Cl) under controlled conditions to introduce the sulfonyl chloride group.
Purification: The resulting product is purified through recrystallization or distillation to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorosulfonation reactors. The process is optimized for yield and purity, often incorporating continuous flow techniques and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexane-1-sulfonyl chloride undergoes several types of chemical reactions:
Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to the corresponding sulfonamide or sulfone using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can convert the sulfonyl chloride to sulfonic acid derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, alcohols) in the presence of a base (e.g., triethylamine).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Major Products
Substitution: Sulfonamides, sulfonate esters, or sulfonothioates.
Reduction: Sulfonamides or sulfones.
Oxidation: Sulfonic acids.
Scientific Research Applications
(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexane-1-sulfonyl chloride has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.
Medicine: Explored for its potential in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophilic reagent.
Comparison with Similar Compounds
Similar Compounds
(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexane-1-sulfonamide: A reduction product of the sulfonyl chloride.
(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexane-1-sulfonic acid: An oxidation product of the sulfonyl chloride.
(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexane-1-sulfone: Another reduction product with different reactivity.
Uniqueness
(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexane-1-sulfonyl chloride is unique due to its specific stereochemistry and the presence of the sulfonyl chloride group. This combination imparts distinct reactivity patterns compared to its analogs, making it valuable for targeted chemical synthesis and research applications.
Properties
CAS No. |
2648861-38-3 |
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Molecular Formula |
C10H19ClO2S |
Molecular Weight |
238.8 |
Purity |
95 |
Origin of Product |
United States |
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